Orotaldehyde Enables Wittig Olefination at C6; Orotic Acid and 6-Methyluracil Are Inert
Orotaldehyde contains a reactive aldehyde at the C6 position, enabling its use as an electrophile in Wittig reactions with phosphorus ylides to generate 6-alkenyl uracils [1]. In contrast, orotic acid (6-carboxyuracil) lacks this electrophilic center and cannot undergo Wittig olefination without prior reduction and oxidation. Similarly, 6-methyluracil requires harsh oxidation (e.g., with SeO2) to generate the aldehyde, a step that often yields complex mixtures [2].
| Evidence Dimension | Reactivity in Wittig Olefination |
|---|---|
| Target Compound Data | Reactive; forms 6-alkenyl uracils with phosphorus ylides [1] |
| Comparator Or Baseline | Orotic acid: unreactive; 6-Methyluracil: requires prior oxidation to aldehyde (e.g., SeO2 in acetic acid) [2] |
| Quantified Difference | Qualitative: Functional group enables unique C-C bond formation inaccessible to comparators |
| Conditions | Wittig reaction with alkylidene phosphoranes in anhydrous organic solvent [1] |
Why This Matters
This reactivity is essential for constructing 6-substituted uracil libraries for antiviral and anticancer screening, making orotaldehyde a non-substitutable intermediate.
- [1] Nucleosides. LXXVIII. Synthesis of some 6-substituted uracils and uridines by the Wittig reaction. The Journal of Organic Chemistry, 1972, 37(25), 3969-3973. DOI: 10.1021/jo00799a029. View Source
- [2] Mikhailopulo, I.A., Gunar, V.I. & Zav'yalov, S.I. Synthesis of orotic aldehyde and acid from 6-methyluracil. Russ Chem Bull 16, 1348–1349 (1967). DOI: 10.1007/BF00908313. View Source
